2-(4-chlorophenyl)-5-(4-methoxyphenyl)-N-propyl-pyrazole-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, a 4-methoxyphenyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the 4-chlorophenyl and 4-methoxyphenyl groups.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with a suitable amine, such as propylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the propyl group.
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide: Similar structure with a methyl group instead of a propyl group.
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-N-ethyl-1H-pyrazole-5-carboxamide: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-N-propyl-1H-pyrazole-5-carboxamide is unique due to the presence of the propyl group, which may influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H20ClN3O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-3-12-22-20(25)19-13-18(14-4-10-17(26-2)11-5-14)23-24(19)16-8-6-15(21)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,22,25) |
InChI Key |
OPDQUZDPSOONNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NN1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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